molecular formula C14H10ClN3O4 B10878843 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10878843
M. Wt: 319.70 g/mol
InChI Key: RSJIHYZNCMJPSS-UHFFFAOYSA-N
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Description

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoindole and a pyrazole moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can serve as a probe or ligand in studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable in biochemical assays .

Medicine

In medicine, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate stands out due to its unique combination of isoindole and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10ClN3O4

Molecular Weight

319.70 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H10ClN3O4/c1-17-6-10(15)11(16-17)14(21)22-7-18-12(19)8-4-2-3-5-9(8)13(18)20/h2-6H,7H2,1H3

InChI Key

RSJIHYZNCMJPSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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